gamma-Resorcylic acid, 3,5-dichloro-4-methyl-
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Overview
Description
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- is a chlorinated derivative of resorcylic acid. This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of the resorcylic acid structure. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- typically involves the chlorination of resorcylic acid derivatives. One common method is the direct chlorination of 4-methylresorcinol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlororesorcinol
- 4,6-Dichlororesorcinol
- 2,4,6-Trichlororesorcinol
Uniqueness
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- is unique due to the specific positions of the chlorine atoms and the methyl group on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73855-53-5 |
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Molecular Formula |
C8H6Cl2O4 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O4/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h11-12H,1H3,(H,13,14) |
InChI Key |
FFCAQFQHJFUVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl |
Origin of Product |
United States |
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